molecular formula C10H5Br2NO B1503273 6,8-Dibromo-2H-chromene-3-carbonitrile CAS No. 885271-32-9

6,8-Dibromo-2H-chromene-3-carbonitrile

Cat. No.: B1503273
CAS No.: 885271-32-9
M. Wt: 314.96 g/mol
InChI Key: UNBJABPYHGUFEQ-UHFFFAOYSA-N
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Description

“6,8-Dibromo-2H-chromene-3-carbonitrile” is a chemical compound with the molecular formula C10H5Br2NO . It has a molecular weight of 314.96 g/mol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate has been catalyzed by CF3COOH to synthesize 6-bromo-2-oxo-2H-chromene-3-carbonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H5Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 .

Scientific Research Applications

Antiproliferative Effects in Cancer Research

6,8-Dibromo-2H-chromene-3-carbonitrile derivatives have been investigated for their potential as antiproliferative compounds against tumor cells. Studies have shown that certain derivatives, specifically 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, exhibit significant antiproliferative effects in thyroid cancer-derived cells. This effect is believed to be due to the induction of apoptosis in cancer cells and the modulation of cell cycle phases. Additionally, these compounds have been observed to influence reactive oxygen species (ROS) levels in cancer cells, suggesting a potential mechanism for their antitumor activity (Dettori et al., 2022).

Synthesis Techniques and Green Chemistry

The synthesis of chromene derivatives, including those related to this compound, has been explored under various conditions. A green, eco-friendly protocol using visible light irradiation in a water–ethanol mixture at room temperature has been developed for efficient synthesis. This method emphasizes mild reaction conditions and eco-friendly procedures, highlighting the move towards more sustainable chemical synthesis techniques (Yadav et al., 2015).

Potential Antimicrobial Applications

Some derivatives of this compound have shown promising antimicrobial properties. Research in this area has focused on synthesizing novel chromene derivatives and evaluating their efficacy against various microbial strains. This suggests potential applications in developing new antimicrobial agents to address the growing concern of antibiotic resistance (Rai et al., 2010).

Corrosion Inhibition in Industrial Applications

Chromeno-carbonitriles have been studied as corrosion inhibitors for mild steel in acidic solutions. Research indicates that these compounds are effective in preventing corrosion, offering potential applications in industrial settings where metal protection is critical (Quadri et al., 2021).

Optical and Electrochemical Properties

The optical properties of chromene derivatives, closely related to this compound, have been a subject of research. Studies have focused on synthesizing new derivatives and examining their optical properties, including hyperpolarizability and solvatochromism. This research is relevant for potential applications in materials science, particularly in the development of new photonic and electronic materials (Levchenko et al., 2019).

Properties

IUPAC Name

6,8-dibromo-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBJABPYHGUFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696223
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-32-9
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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